molecular formula C9H5N3S B14746556 [1,3]Thiazolo[4,5-F]quinoxaline CAS No. 233-95-4

[1,3]Thiazolo[4,5-F]quinoxaline

Cat. No.: B14746556
CAS No.: 233-95-4
M. Wt: 187.22 g/mol
InChI Key: DHIZMHDJSSQIJP-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. These compounds are characterized by a fused ring structure containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-F]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with thioureas in the presence of a solvent such as 1,4-dioxane. The reaction proceeds through nucleophilic aromatic substitution, followed by intramolecular cyclization to form the thiazolo ring . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-F]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms into the quinoxaline ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also act as a kinase inhibitor by interfering with phosphorylation processes. Additionally, the compound can function as a receptor antagonist by binding to specific receptors and preventing the activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-F]quinoxaline is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile compound for various applications in research and industry .

Properties

CAS No.

233-95-4

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-f]quinoxaline

InChI

InChI=1S/C9H5N3S/c1-2-7-9(12-5-13-7)8-6(1)10-3-4-11-8/h1-5H

InChI Key

DHIZMHDJSSQIJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=C1SC=N3

Origin of Product

United States

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